molecular formula C7H7BrClNO3S B1523197 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide CAS No. 1094562-60-3

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

Cat. No. B1523197
M. Wt: 300.56 g/mol
InChI Key: CWBKZDQHBGGFAR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094562-60-3 . It has a molecular weight of 300.56 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-chloro-2-methoxybenzenesulfonamide . The InChI code is 1S/C7H7BrClNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Enzyme Inhibition and Cancer Research

Halogenated sulfonamides, including compounds similar to 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide, have been explored for their role in enzyme inhibition, particularly targeting carbonic anhydrase IX, a tumor-associated enzyme. This exploration suggests potential applications in antitumor therapy, highlighting the importance of designing potent and selective inhibitors for cancer treatment (Ilies et al., 2003).

Antitumor Sulfonamides

The study of antitumor sulfonamides, including the analysis of N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and its derivatives, through cell-based screens and gene expression changes, supports the development of these compounds as oncology drugs. This research offers insights into the pharmacophore structure and drug-sensitive cellular pathways, providing a foundation for developing new cancer therapies (Owa et al., 2002).

Heavy Metal Sensors

Compounds structurally related to 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide have been investigated for their utility in detecting heavy metals. For instance, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) was studied for its application as a cobalt ion sensor, demonstrating potential for environmental and healthcare monitoring (Sheikh et al., 2016).

Synthetic Methodologies

Research has also focused on the synthesis and spectral studies of unsaturated sulfones derived from compounds similar to 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide. These studies are crucial for advancing synthetic organic chemistry, enabling the production of novel compounds with potential applications in various fields (Reddy et al., 1983).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-3-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBKZDQHBGGFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

CAS RN

1094562-60-3
Record name 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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